2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrazol-1-ylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)4-9-3-1-2-8-9;/h1-3H,4H2,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMTKLHRFOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of pyrazole with ethanimidamide under specific conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound participates in [3+3] cyclocondensation with 1,3-dielectrophiles to form pyrimidine derivatives. Key findings include:
- Reactions occur under mild alkaline conditions (25–50°C), favoring pyrimidine ring formation via amidine-nucleophilic attack on carbonyl or halide electrophiles .
- Extended reaction times (>24 h) or elevated temperatures (>50°C) lead to side products or resinous byproducts .
Nucleophilic Substitution
The amidine group facilitates substitutions with amines, hydrazines, and heterocycles:
- Substitution reactions often require polar protic solvents (e.g., ethanol) and catalytic bases (e.g., K₂CO₃) to enhance reactivity .
Coordination Chemistry
The pyrazole and amidine moieties enable metal coordination, as evidenced by:
| Metal Ion | Ligand Environment | Observed Behavior | Reference |
|---|---|---|---|
| Zn²⁺ | Pyrazole N, amidine NH₂ | Stabilizes enzyme-inhibitor complexes | |
| Cu⁺ | Amidinate bridges | Catalyzes C–N coupling reactions |
- Copper(I) salts accelerate coupling reactions in DMF or DMSO, enabling access to triazole derivatives .
Stability and Reactivity Trends
- pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming pyrazole and cyanamide byproducts .
- Thermal Stability : Stable below 150°C; degrades exothermically above this threshold .
- Electrophilic Character : The trifluoromethyl group (if present in analogues) enhances reactivity toward nucleophiles via electron-withdrawing effects.
Reaction Optimization Insights
- Solvent Choice : Methanol and ethanol maximize yields in cyclocondensation, while DMF improves coupling efficiency .
- Catalysis : BF₃·OEt₂ or Ti(O-iPr)₄ enhances reaction rates in halogenated solvents .
For further details on spectral data or mechanistic pathways, consult primary references .
Scientific Research Applications
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
- 2-(2,6-Dichlorophenyl)ethanimidamide Hydrochloride This analog replaces the pyrazole ring with a 2,6-dichlorophenyl group. The dichlorophenyl substitution enhances lipophilicity and may influence binding to hydrophobic targets.
- 1H-Pyrazole-1-carboximidamide Hydrochloride Here, the amidine group is directly attached to the pyrazole ring without the ethyl spacer.
Heterocyclic Backbone Modifications
2-(1H-Imidazol-1-yl)ethanimidamide Derivatives
Replacing pyrazole with imidazole (e.g., in 2-(1H-imidazol-1-yl)ethyl)(thiophen-3-ylmethyl)amine hydrochloride ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Such derivatives often exhibit enhanced solubility in polar solvents .- 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide Hydrochloride This compound incorporates a phthalimide group, increasing steric bulk and molecular weight (239.66 g/mol).
Physicochemical Properties and Commercial Availability
- Thermal Stability : The dichlorophenyl analog has a melting point of 323–325°C , higher than typical pyrazole derivatives, likely due to stronger intermolecular interactions .
- Purity : High-purity forms (≥99.99%) of isoindol-containing analogs are available for specialized applications, whereas pyrazole derivatives are commonly supplied at ≥97% purity .
Key Research Findings and Gaps
- Pharmacological Data: Limited evidence exists for the target compound’s bioactivity, whereas analogs like Celecoxib derivatives are well-characterized .
- Synthetic Challenges : The ethyl spacer in the target compound may introduce steric hindrance in coupling reactions compared to simpler analogs .
Biological Activity
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring, which is known for its diverse pharmacological properties. Its molecular formula is C₅H₈N₄·HCl, with a molecular weight of approximately 156.14 g/mol. The presence of the pyrazole moiety allows for interactions with various biological targets, potentially leading to therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Additionally, they may interact with carbonic anhydrases, influencing bicarbonate production and pH regulation in biological systems .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds closely related to this compound can inhibit COX-2, leading to reduced inflammation and pain . In vitro assays have shown effective inhibition of COX-2 with IC50 values in the low micromolar range, suggesting potential as anti-inflammatory agents.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been well-documented. For example, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation.
Anxiolytic Effects
Recent studies have explored the anxiolytic properties of related pyrazole compounds. For instance, a derivative demonstrated significant anxiolytic-like effects in animal models, suggesting that the pyrazole framework may influence neurotransmitter systems involved in anxiety regulation .
Case Studies
Case Study 1: Anti-inflammatory Activity
A series of novel pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. Among these, one compound exhibited an IC50 value of 0.781 µM against COX-2, indicating strong anti-inflammatory potential. In vivo studies further supported these findings by demonstrating reduced edema in animal models following treatment .
Case Study 2: Anticancer Activity
In another study, a group of pyrazole derivatives was screened against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results highlighted that specific compounds significantly inhibited cell growth, with one derivative showing an IC50 value below 10 µM in both cell lines .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
